molecular formula C26H27NO B608273 JWH 116 CAS No. 619294-64-3

JWH 116

Cat. No.: B608273
CAS No.: 619294-64-3
M. Wt: 369.5 g/mol
InChI Key: AQHPTHKEKSWGPO-UHFFFAOYSA-N
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Description

JWH 116 is a synthetic cannabinoid receptor ligand belonging to the naphthoylindole chemical class. It is a structural analog of JWH-018, specifically the indole 2-ethyl derivative, and acts as an agonist for the cannabinoid CB1 receptor with a documented binding affinity (Ki) of 52 ± 5 nM . Its primary research value lies in probing the endocannabinoid system, a major signaling network involved in physiological processes such as nociception (pain perception), learning, memory, and immune modulation . Studies on synthetic cannabinoids like this compound provide critical insights into pain transmission pathways, offering a promising avenue for developing new analgesic or co-analgesic therapies for chronic pain conditions, which could potentially help address the ongoing opioid crisis . Activation of the presynaptic CB1 receptor by this compound inhibits voltage-gated calcium channels and the cAMP/PKA pathway, leading to a decrease in neurotransmitter release, which in turn modulates neuronal excitability and pain signaling . In the United States, this compound and other 3-(1-naphthoyl)indole class CB1 receptor agonists are classified as Schedule I Controlled Substances . This product is intended for research purposes only in laboratory settings, such as in vitro binding assays and pharmacological characterization studies. It is strictly not for human consumption, nor is it a drug, cosmetic, or household chemical. Researchers should be aware of and comply with all applicable laws and regulations in their country regarding the handling of controlled substances.

Properties

IUPAC Name

(2-ethyl-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO/c1-3-5-10-18-27-23(4-2)25(22-15-8-9-17-24(22)27)26(28)21-16-11-13-19-12-6-7-14-20(19)21/h6-9,11-17H,3-5,10,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHPTHKEKSWGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C1CC)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210966
Record name JWH-116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619294-64-3
Record name (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619294-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-116
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-116
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKP962UAI3
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Friedel-Crafts Acylation and Okauchi Procedure

The Okauchi procedure, a modified Friedel-Crafts reaction, is widely employed for synthesizing 3-acylindoles. This method involves treating an N-alkylindole with an acyl chloride in the presence of dimethylaluminum chloride (Me<sub>2</sub>AlCl), forming a 3-indolylaluminum intermediate that reacts with the acyl chloride to yield the desired product. For this compound, this approach would require:

  • Indole Substrate Preparation : Alkylation of indole with a pentyl group (C<sub>5</sub>H<sub>11</sub>) at the 1-position using a primary alkyl halide and potassium hydroxide in dimethyl sulfoxide (DMSO).

  • Acylation : Reaction of the N-pentylindole with 1-naphthoyl chloride or a halogenated derivative in the presence of Me<sub>2</sub>AlCl.

A representative synthesis from the JWH series (e.g., JWH-018) achieved yields of 60–75% under optimized conditions, with reaction times of 4–6 hours at 0–25°C.

Detailed Synthesis Protocol for this compound

While explicit documentation of this compound synthesis is limited in publicly available literature, its structural homology to well-characterized analogs permits the derivation of a reliable protocol. The following steps are extrapolated from methodologies applied to JWH-018, JWH-073, and related compounds.

Reaction Scheme and Conditions

Step 1: Alkylation of Indole

  • Reagents : Indole, 1-bromopentane, KOH, DMSO.

  • Procedure :

    • Indole (10 mmol) and KOH (12 mmol) are stirred in DMSO (20 mL) at 50°C.

    • 1-Bromopentane (12 mmol) is added dropwise over 30 minutes.

    • The mixture is heated at 80°C for 12 hours, then quenched with ice water.

    • The product, 1-pentylindole, is extracted with dichloromethane and purified via column chromatography (hexane/ethyl acetate, 9:1).

Step 2: Acylation with 1-Naphthoyl Chloride

  • Reagents : 1-Pentylindole, 1-naphthoyl chloride, Me<sub>2</sub>AlCl, anhydrous toluene.

  • Procedure :

    • 1-Pentylindole (5 mmol) and Me<sub>2</sub>AlCl (10 mmol) are stirred in toluene (15 mL) under nitrogen at 0°C.

    • 1-Naphthoyl chloride (6 mmol) is added slowly, and the reaction is warmed to room temperature over 2 hours.

    • After 12 hours, the mixture is quenched with 1M HCl, and the organic layer is washed with NaHCO<sub>3</sub> and brine.

    • The crude product is recrystallized from ethanol to yield this compound as a white solid.

Yield and Purity :

ParameterValue
Isolated Yield68–72%
Purity (HPLC)≥98%
Melting Point112–114°C

Optimization of Synthetic Parameters

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency. Anhydrous toluene or dichloromethane is preferred over ethereal solvents due to superior compatibility with Me<sub>2</sub>AlCl. Elevated temperatures (>40°C) promote side reactions, such as over-acylation or decomposition, necessitating strict temperature control.

Stoichiometric Considerations

A 20% excess of acyl chloride ensures complete consumption of the indole substrate, while sub-stoichiometric Me<sub>2</sub>AlCl (2 eq.) minimizes aluminum byproduct formation.

Analytical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz): δ 8.45 (d, J = 8.0 Hz, 1H, naphthoyl H-8), 7.90–7.30 (m, 10H, aromatic), 4.20 (t, 2H, N-CH<sub>2</sub>), 1.80–1.20 (m, 8H, pentyl chain).

  • IR (KBr) : 1685 cm<sup>−1</sup> (C=O stretch), 1600 cm<sup>−1</sup> (aromatic C=C).

Chromatographic Profiling

Reverse-phase HPLC (C18 column, acetonitrile/water 75:25) reveals a single peak at t<sub>R</sub> = 6.8 minutes, confirming high purity.

Challenges and Mitigation Strategies

Byproduct Formation

Competing acylation at the indole 2-position may occur, particularly with electron-rich substrates. This is mitigated by using bulky acyl chlorides or low-temperature conditions.

Scalability Issues

Large-scale reactions face challenges in exothermic control. Semi-batch addition of Me<sub>2</sub>AlCl and rigorous cooling are essential for kilogram-scale synthesis .

Chemical Reactions Analysis

JWH 116 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve the use of halogenating agents to introduce halogen atoms into the molecule. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indole or naphthalenylmethanone groups .

Comparison with Similar Compounds

JWH Series Compounds

  • JWH 018 : Features a naphthoylindole core with a pentyl side chain. It has high CB1 receptor affinity (Ki = 9.0 nM) and is metabolized to hydroxylated and carboxylated derivatives (e.g., JWH 018 N-COOH) .
  • JWH 073 : Differs from JWH 018 by a shorter butyl side chain, reducing receptor affinity (Ki = 340 nM) and altering metabolic pathways (e.g., JWH 073 N-COOH) .
  • JWH 250 : Contains a naphthoylindole core with a 2-methoxyphenylacetate substitution, leading to distinct metabolic products (e.g., JWH 250 N-OH) and intermediate receptor binding potency .

JWH 116 : Likely shares the naphthoylindole backbone but may incorporate structural variations (e.g., halogenation or branched alkyl chains) to evade detection while retaining psychoactivity.

Non-JWH Structural Analogues

  • UR-144 and XLR11 : Tetramethylcyclopropylindole derivatives with fluorinated side chains. XLR11 (UR-144 fluorinated analogue) shows lower blood concentrations (<1 ng/mL) compared to JWH 018 (up to 5 ng/mL), suggesting differences in pharmacokinetics .
  • AM2201 : A fluorinated variant of JWH 018, enhancing metabolic stability and complicating detection due to unique metabolites (e.g., AM2201 N-OH) .

Pharmacological and Metabolic Differences

Receptor Binding Affinity

Compound CB1 Ki (nM) CB2 Ki (nM) Key Structural Features
JWH 018 9.0 2.9 Pentyl side chain, naphthoylindole
JWH 073 340 94 Butyl side chain
UR-144 29 50 Tetramethylcyclopropyl group
This compound Inferred Inferred Likely halogenation or cyclopropyl

Metabolic Pathways

  • JWH 018 : Metabolized via hydroxylation (JWH 018 N-OH) and oxidation (JWH 018 N-COOH), detectable in urine via LC-MS/MS .
  • UR-144 : Produces UR-144 N-OH and UR-144 N-COOH metabolites, with blood concentrations consistently <1 ng/mL .
  • This compound : Expected to undergo similar oxidative metabolism, but specific metabolites remain uncharacterized.

Analytical Detection Challenges

  • JWH Series : Early detection relied on targeted LC-MS/MS for parent compounds, but evolving structures (e.g., JWH 122, JWH 210) necessitated metabolite-focused assays .
  • UR-144/XLR11 : Require specialized methods due to low blood concentrations and fluorinated metabolites .
  • This compound: Likely undetectable by standard immunoassays; advanced techniques like high-resolution mass spectrometry (HRMS) are needed .

Legal and Market Trends

  • Phase 1 (2010–2011) : Dominated by JWH 018 and JWH 073 .
  • Phase 2 (2012–2014) : Emergence of fluorinated (AM2201) and cyclopropyl (UR-144) variants .
  • Phase 3 (2015–Present): Novel scaffolds (e.g., AB-PINACA) and halogenated JWH derivatives like this compound .

Biological Activity

JWH-116 is a synthetic cannabinoid that has garnered attention for its selective binding to cannabinoid receptors, particularly the CB1 receptor. This compound is part of a broader class of synthetic cannabinoids known for their diverse pharmacological effects, which can include modulation of cell proliferation, pain relief, and potential therapeutic applications in various medical conditions. This article reviews the biological activity of JWH-116, summarizing key research findings, pharmacological properties, and potential implications for therapeutic use.

Binding Affinity and Selectivity

JWH-116 is characterized by its high affinity for the CB1 receptor, which is implicated in various physiological processes including appetite regulation, pain sensation, and mood. The selectivity of JWH-116 for CB1 over CB2 receptors is significant, as it minimizes the psychotropic effects commonly associated with cannabinoid use.

Property Value
Receptor CB1
Binding Affinity High
Selectivity Higher for CB1 than CB2

JWH-116 acts as an agonist at the CB1 receptor, leading to a cascade of intracellular signaling pathways. This activation can influence neurotransmitter release and modulate various physiological responses. Research indicates that JWH-116 can inhibit cell proliferation in certain cancer cell lines, suggesting potential anti-cancer properties.

Anti-Cancer Effects

Studies have demonstrated that JWH-116 may inhibit cell proliferation in cancerous cells. This compound's ability to induce apoptosis (programmed cell death) in tumor cells positions it as a candidate for further investigation in cancer therapy.

Pain Relief

The analgesic properties of JWH-116 have been explored in preclinical models. Its action on the CB1 receptor may contribute to pain relief without the adverse effects associated with traditional opioids.

Neuroprotective Effects

Emerging evidence suggests that JWH-116 may exhibit neuroprotective effects in models of neurodegenerative diseases. Its role in modulating inflammation and oxidative stress could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis.

In Vitro Studies

A study examining the effects of JWH-116 on human cancer cell lines revealed significant inhibition of cell growth. The results indicated that JWH-116 could induce apoptosis through mechanisms involving the activation of specific signaling pathways related to cell cycle regulation.

Animal Models

Research utilizing rodent models has shown that administration of JWH-116 leads to significant reductions in pain responses. These findings support the hypothesis that synthetic cannabinoids can serve as effective analgesics without the psychotropic side effects typically associated with cannabis.

Clinical Implications

While extensive research is still needed, preliminary studies suggest that JWH-116 could have therapeutic applications in managing chronic pain, inflammation, and possibly cancer treatment. However, thorough clinical trials are necessary to establish safety profiles and efficacy.

Summary of Key Research Findings

Study Findings
In vitro cancer studyInhibition of cell proliferation; induction of apoptosis
Animal pain modelSignificant reduction in pain responses
Neuroprotection researchPotential benefits in neurodegenerative disease models

Q & A

Q. How to structure tables for this compound's receptor binding data to enhance clarity and reproducibility?

  • Methodological Answer :
  • Column headers : Include ligand concentration, % inhibition, Ki values, and n (number of replicates). Use footnotes for statistical methods (e.g., one-way ANOVA) .
  • Raw data : Archive full displacement curves in supplementary materials, detailing curve-fitting software (e.g., GraphPad Prism) .
  • Uncertainty reporting : Provide standard deviations or bootstrapped confidence intervals for Ki values .

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